4-Fluorophenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate
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Overview
Description
4-Fluorophenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, a chloro substituent, and a propane-1-sulfonyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorophenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the substituents. One common method involves the reaction of 4-fluorophenylamine with a suitable chloro-pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Fluorophenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluorophenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate
- 4-Fluorophenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate
- 4-Fluorophenyl 5-chloro-2-(butylsulfonyl)pyrimidine-4-carboxylate
Uniqueness
4-Fluorophenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate is unique due to the specific combination of substituents on the pyrimidine ring. The presence of the propane-1-sulfonyl group imparts distinct chemical and physical properties, such as solubility and reactivity, which differentiate it from other similar compounds.
Properties
Molecular Formula |
C14H12ClFN2O4S |
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Molecular Weight |
358.8 g/mol |
IUPAC Name |
(4-fluorophenyl) 5-chloro-2-propylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C14H12ClFN2O4S/c1-2-7-23(20,21)14-17-8-11(15)12(18-14)13(19)22-10-5-3-9(16)4-6-10/h3-6,8H,2,7H2,1H3 |
InChI Key |
TUOSZNBKKONMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
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